molecular formula C6H15Cl2FN2 B8249296 (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B8249296
M. Wt: 205.10 g/mol
InChI Key: HPGKUKNSIJKZDA-KXSOTYCDSA-N
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Description

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride typically involves the use of piperidine derivatives as starting materials. The fluorination step is crucial and can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The purification process often includes crystallization and recrystallization steps to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom at a strategic position. This configuration can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

(3R,4S)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGKUKNSIJKZDA-KXSOTYCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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